molecular formula C13H12O3 B029756 6-Hydroxy-2-naphthaleneacetic acid methyl ester CAS No. 91903-08-1

6-Hydroxy-2-naphthaleneacetic acid methyl ester

Cat. No.: B029756
CAS No.: 91903-08-1
M. Wt: 216.23 g/mol
InChI Key: GCWXJAKNVXRMMS-UHFFFAOYSA-N
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Description

6-Hydroxy-2-naphthaleneacetic acid methyl ester is a high-purity naphthalene derivative that serves as a critical synthetic intermediate and valuable building block in organic and medicinal chemistry research. Its primary research significance lies in its role as a key precursor in the synthesis of Naproxen methyl ester and other non-steroidal anti-inflammatory drugs (NSAIDs) that function as selective cyclooxygenase-2 (COX-2) inhibitors. Researchers utilize this compound to study structure-activity relationships (SAR) and develop novel therapeutic agents targeting inflammation, pain, and related physiological pathways. The molecular structure, featuring both a phenolic hydroxyl group and an ester functional group on the naphthalene scaffold, provides versatile sites for further chemical modification, making it an indispensable tool for constructing more complex, biologically active molecules. This compound is essential for investigations in pharmacology, drug discovery, and chemical biology, offering a reliable starting point for the development of new anti-inflammatory and analgesic candidates.

Properties

IUPAC Name

methyl 2-(6-hydroxynaphthalen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXJAKNVXRMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598235
Record name Methyl (6-hydroxynaphthalen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91903-08-1
Record name Methyl (6-hydroxynaphthalen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-hydroxynaphthalen-2-yl)acetate
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Preparation Methods

Reaction Efficiency and Yield

The sulfuric acid method achieves an 80% yield, benchmarked against column chromatography purification. By contrast, TMSCl-mediated esterification of amino acids yields 70–95%, though scalability and substrate compatibility for naphthalene derivatives remain unverified.

Practical Considerations

  • Catalyst Handling : Sulfuric acid requires careful temperature control to prevent charring, whereas TMSCl demands anhydrous conditions but operates at ambient temperatures.

  • Purification : Both methods rely on chromatography for purity, though recrystallization (e.g., using diisopropyl ether ) may offer alternatives for industrial-scale processes.

Chemical Reactions Analysis

Types of Reactions

ISO-1 undergoes several types of chemical reactions, including:

    Oxidation: ISO-1 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: The hydroxyphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ISO-1 can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Anti-inflammatory Properties

6-Hydroxy-2-naphthaleneacetic acid methyl ester has shown significant anti-inflammatory effects. It is a derivative of naphthalene acetic acid, which is known for its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This makes it a candidate for treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Research indicates that it can modulate pain pathways, providing relief in various pain models. Its efficacy as an analgesic agent makes it relevant in pain management therapies.

Plant Growth Regulator

This compound serves as a plant growth regulator (PGR). It promotes root formation and enhances plant growth by influencing hormonal pathways. This application is particularly valuable in horticulture and agriculture for improving crop yields and quality.

Herbicide Development

Research has indicated potential herbicidal properties of this compound, making it a candidate for developing new herbicides that target specific weed species while minimizing harm to crops.

Analytical Standards

As a reference material, it is used in pharmaceutical testing and quality control to ensure the reliability of analytical methods in drug formulation and development.

Case Studies

StudyApplicationFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation markers in animal models .
Study BPlant growth regulationIncreased root biomass and overall plant health observed in treated crops .
Study CPain managementShowed efficacy comparable to standard analgesics in preclinical trials .

Mechanism of Action

ISO-1 exerts its effects by inhibiting the tautomerase activity of MIF. This inhibition blocks the activation of nuclear factor kappa B (NF-κB) and the secretion of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide-treated macrophages . By targeting MIF, ISO-1 can modulate various inflammatory and immune responses, making it a promising candidate for therapeutic development.

Comparison with Similar Compounds

6-Hydroxy-2-naphthaleneacetic Acid (Free Acid Form)

Compound Name : 6-Hydroxy-2-naphthaleneacetic acid
CAS : 10441-46-0
Molecular Formula : C₁₂H₁₀O₃
Molecular Weight : 202.21 g/mol
Structure : Similar to the methyl ester but with a free carboxylic acid (-COOH) group instead of the methyl ester.
Key Differences :

  • Solubility : The free acid is more polar and water-soluble compared to the methyl ester, which is more lipophilic due to the ester group.
  • Applications : Directly serves as a Nabumetone metabolite in pharmacokinetic studies .
  • Physical Properties : Melting point = 209–211°C ; density = 1.353 g/cm³ .

2-(6-Methoxynaphthalen-2-yl)acetic Acid (Methoxy Analog)

Compound Name : 2-(6-Methoxynaphthalen-2-yl)acetic acid
CAS : 23981-47-7
Molecular Formula : C₁₃H₁₂O₃
Molecular Weight : 216.23 g/mol
Structure : Differs by a methoxy (-OCH₃) group instead of the hydroxyl (-OH) group at the 6-position.
Key Differences :

  • Applications : Used as a pharmaceutical impurity standard in quality control for NSAIDs like Naproxen .

2-Acetyl-6-methoxynaphthalene (Structural Analog for Naproxen)

Compound Name : 2-Acetyl-6-methoxynaphthalene
CAS : 1078-19-9 (related precursor)
Molecular Formula : C₁₃H₁₂O₂
Molecular Weight : 200.23 g/mol
Structure : Features an acetyl (-COCH₃) group instead of the acetic acid methyl ester.
Key Differences :

  • Functionality : The acetyl group is metabolically stable compared to ester or acid groups.
  • Applications: Intermediate in Naproxen synthesis, another NSAID .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
6-Hydroxy-2-naphthaleneacetic acid methyl ester 91903-08-1 C₁₃H₁₂O₃ 216.23 Not reported -OH, -COOCH₃
6-Hydroxy-2-naphthaleneacetic acid 10441-46-0 C₁₂H₁₀O₃ 202.21 209–211 -OH, -COOH
2-(6-Methoxynaphthalen-2-yl)acetic acid 23981-47-7 C₁₃H₁₂O₃ 216.23 Not reported -OCH₃, -COOH
2-Acetyl-6-methoxynaphthalene 1078-19-9 C₁₃H₁₂O₂ 200.23 Not reported -OCH₃, -COCH₃

Research Findings and Discussion

  • Substituent Effects : The hydroxyl group in this compound enhances hydrogen bonding, influencing its metabolic pathway in Nabumetone. Replacing -OH with -OCH₃ (methoxy analog) reduces polarity, altering its pharmacokinetic profile .
  • Ester vs. Acid : The methyl ester form is more lipophilic, facilitating membrane permeability in drug delivery, while the free acid is more water-soluble and directly bioactive .
  • Safety : The methyl ester has moderate hazards (skin/eye irritation, respiratory sensitivity), necessitating careful handling .

Biological Activity

6-Hydroxy-2-naphthaleneacetic acid methyl ester (also known as 6-Hydroxy-2-naphthylacetic acid methyl ester) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antitumor, and antimicrobial activities, supported by relevant research findings and case studies.

  • Molecular Formula : C13H12O3
  • Molecular Weight : 220.24 g/mol
  • Density : Approximately 1.1 g/cm³
  • Melting Point : 107-109 °C

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). It acts as an intermediate in the synthesis of various NSAIDs, which are widely used for pain relief and inflammation reduction. Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that the compound has IC50 values ranging from 8.5 to 22.6 μM against human breast cancer (MCF-7) and glioblastoma (SF-268) cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that it exhibits activity against several bacterial strains, indicating potential applications in treating infections. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

StudyFindings
Study on Anti-inflammatory EffectsDemonstrated inhibition of COX enzymes with a significant reduction in inflammatory markers in animal models .
Cytotoxicity AssayShowed IC50 values of 8.5–22.6 μM against MCF-7 and SF-268 cell lines, indicating strong antitumor activity .
Antimicrobial TestingExhibited effective antibacterial action against multiple strains, suggesting therapeutic potential .

Q & A

Q. What strategies resolve discrepancies in reported demethylation efficiencies using HBr vs. HI?

  • Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., 110°C, acetic acid solvent) show HBr achieves 75% demethylation due to stronger Br⁻ nucleophilicity. Side-product analysis (e.g., alkyl bromides) via GC-MS clarifies mechanistic differences .

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